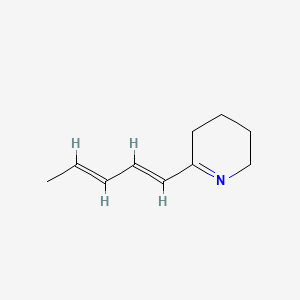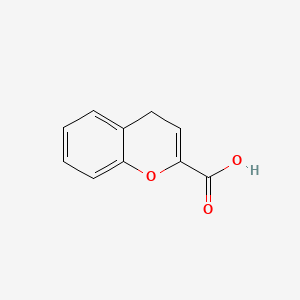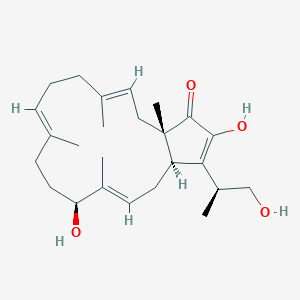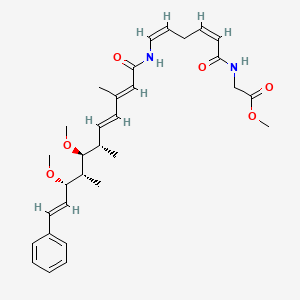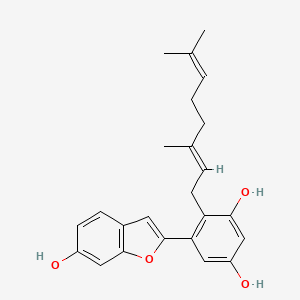
Albafuran A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albafuran a belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Albafuran a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, albafuran a is primarily located in the membrane (predicted from logP). Outside of the human body, albafuran a can be found in fruits. This makes albafuran a a potential biomarker for the consumption of this food product.
Albafuran A is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a hydroxy group at position 6 and a 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2. It has a role as a plant metabolite. It is a member of 1-benzofurans and a polyphenol.
Applications De Recherche Scientifique
Chemical Composition and Isolation
Albafuran A is a compound isolated from the root barks of Morus alba, a plant known for its medicinal properties. This compound is part of a group of chemicals identified through various chromatographic techniques and extensive spectroscopic interpretation, contributing to the understanding of the chemical constituents of Morus alba (Yang et al., 2015).
Biological Activities and Potential Uses
Antioxidant and Anti-inflammatory Properties : Compounds similar to Albafuran A, isolated from Morus species, have shown significant antioxidant activity, indicating a potential for use in therapies against oxidative stress-related diseases. These compounds also exhibit anti-inflammatory activities, making them candidates for treatment in inflammation-related disorders (Dai et al., 2004).
Neuroprotective Effects : Certain compounds from the fruits of Morus alba, related to Albafuran A, have been found to protect against glutamate-induced oxidative injury in hippocampal cells, suggesting potential neuroprotective benefits (Seo et al., 2015).
Antiviral Activity : Studies have identified compounds in Morus alba, similar to Albafuran A, which show moderate activity against hepatitis B virus, indicating potential antiviral applications (Geng et al., 2012).
Potential in Diabetes Management : Research on related compounds from Morus alba suggests potential benefits in the management of Type II diabetes mellitus, highlighting the possibility of Albafuran A playing a role in diabetes treatment (Paudel et al., 2018).
Phytoremediation Potential : Related studies on other species of Morus suggest the potential of these plants, including their chemical constituents like Albafuran A, in phytoremediation, particularly in the removal of metals and metalloids from environmental waste (Sharma et al., 2020).
Alzheimer’s Disease Treatment : Compounds from Morus alba's root bark, which may include Albafuran A, have shown inhibitory activities against enzymes involved in Alzheimer's disease, suggesting their potential application in its prevention and treatment (Kuk et al., 2017).
Propriétés
Numéro CAS |
84323-14-8 |
|---|---|
Nom du produit |
Albafuran A |
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+ |
Clé InChI |
KGOOVUKZICPAIZ-FRKPEAEDSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |
melting_point |
150-150.5°C |
Autres numéros CAS |
84323-14-8 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



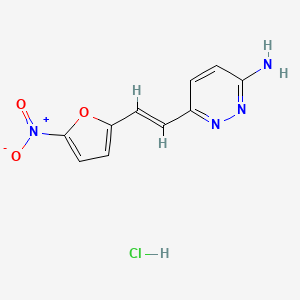
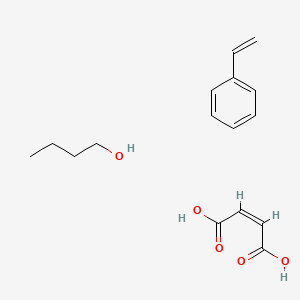
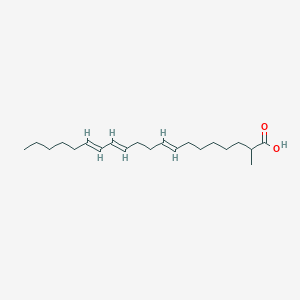



![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)

